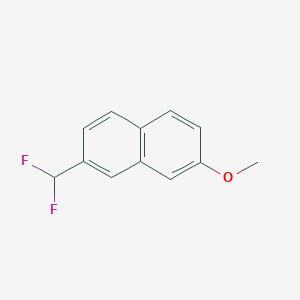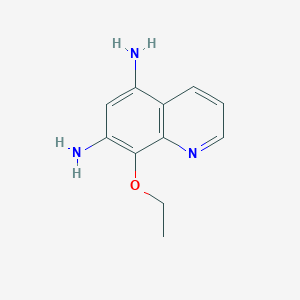![molecular formula C12H14N2O B11896608 6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona es un compuesto espirocíclico que presenta una estructura única donde un anillo de indolina y un anillo de pirrolidina se fusionan. Este compuesto es de gran interés debido a su presencia en varios productos naturales y farmacéuticos biológicamente activos. El marco espirocíclico es conocido por su rigidez y forma tridimensional, lo que a menudo imparte actividades biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona se puede lograr a través de cicloadiciones diastereodivergentes (3 + 2). Este método implica el uso de catalizadores de base de Lewis o base de Brønsted para controlar la configuración de los centros quirales. Por ejemplo, el uso de una base de Lewis como PCy3 como catalizador puede producir buenos resultados con excelentes diastereoselectividades, mientras que una base de Brønsted como K2CO3 puede producir diferentes diastereómeros .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, serían aplicables. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también podría explorarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno a la molécula.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se pueden usar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Sirve como una sonda para estudiar procesos e interacciones biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antitumorales y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona implica su interacción con objetivos y vías moleculares específicos. La estructura espirocíclica le permite encajar en sitios de unión únicos en proteínas y enzimas, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
1’-Metilspiro[indolina-3,4’-piperidina]: Este compuesto comparte una estructura espirocíclica similar pero con un anillo de piperidina en lugar de un anillo de pirrolidina.
Spiro[indolina-3,2’-pirrolidin]-2-onas: Estos compuestos tienen una estructura central similar, pero pueden diferir en sus sustituyentes y estereoquímica.
Singularidad
6-Metilspiro[indolina-3,3’-pirrolidin]-2-ona es único debido a su sustitución específica de metilo y la disposición particular de su marco espirocíclico. Esta singularidad puede impartir actividades biológicas y reactividad química distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-9-10(6-8)14-11(15)12(9)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
GKKYZSZUOCKPHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3(CCNC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



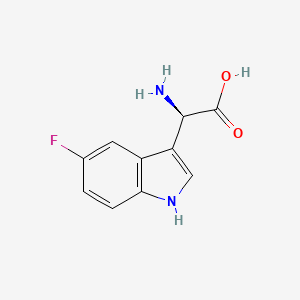

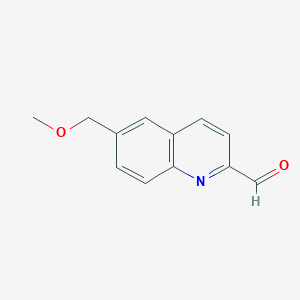


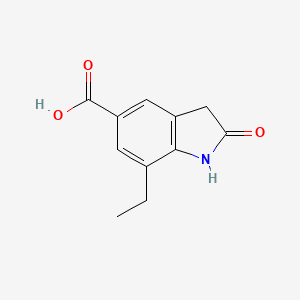
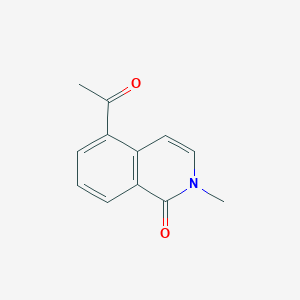
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

